molecular formula C19H24BFN2O5S B14131147 N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide

N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide

Cat. No.: B14131147
M. Wt: 422.3 g/mol
InChI Key: ITUFIHFEDOSLMI-UHFFFAOYSA-N
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Description

N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide is an organic compound that features both borate and sulfonamide functional groups

Preparation Methods

The synthesis of N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials include 2-ethoxypyridine and 2-fluorobenzenesulfonyl chloride. The reaction conditions often require the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then treated with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the final product .

Chemical Reactions Analysis

N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The sulfonamide group can interact with proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar compounds to N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide include:

    2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a methoxy group instead of an ethoxy group.

    2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a chloro group instead of a fluorobenzenesulfonamide group.

    2-isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has an isopropoxy group instead of an ethoxy group

Properties

Molecular Formula

C19H24BFN2O5S

Molecular Weight

422.3 g/mol

IUPAC Name

N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide

InChI

InChI=1S/C19H24BFN2O5S/c1-6-26-17-15(23-29(24,25)16-10-8-7-9-14(16)21)11-13(12-22-17)20-27-18(2,3)19(4,5)28-20/h7-12,23H,6H2,1-5H3

InChI Key

ITUFIHFEDOSLMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)NS(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

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